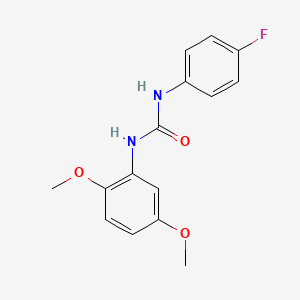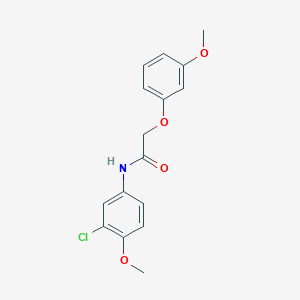
N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, as well as a methoxyphenoxy group attached to the acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and 3-methoxyphenol.
Formation of Acetamide: The 3-chloro-4-methoxyaniline is reacted with acetic anhydride to form the corresponding acetamide.
Etherification: The acetamide is then subjected to etherification with 3-methoxyphenol in the presence of a suitable base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory or anticancer agents.
Materials Science: Used as a building block in the synthesis of polymers or advanced materials with specific properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
N-(3-chloro-4-methoxyphenyl)acetamide: Lacks the methoxyphenoxy group.
N-(3-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide: Lacks the chloro substituent.
N-(4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide: Lacks the chloro substituent and has a different substitution pattern on the phenyl ring.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, as well as the methoxyphenoxy group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
853314-38-2 |
|---|---|
分子式 |
C16H16ClNO4 |
分子量 |
321.75 g/mol |
IUPAC名 |
N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H16ClNO4/c1-20-12-4-3-5-13(9-12)22-10-16(19)18-11-6-7-15(21-2)14(17)8-11/h3-9H,10H2,1-2H3,(H,18,19) |
InChIキー |
LCUQVJITGGRDEY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



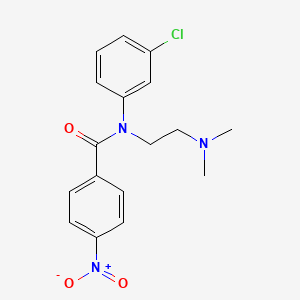

![3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide](/img/structure/B11944079.png)


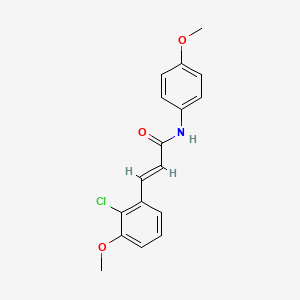
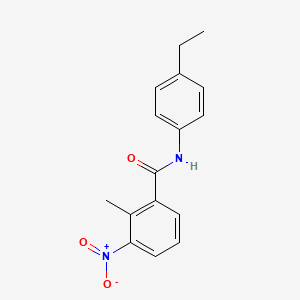
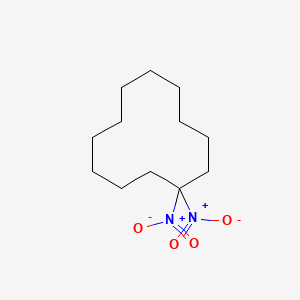
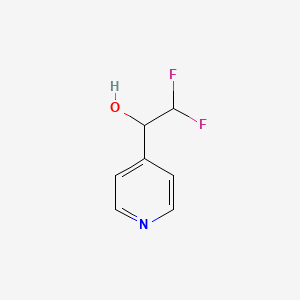
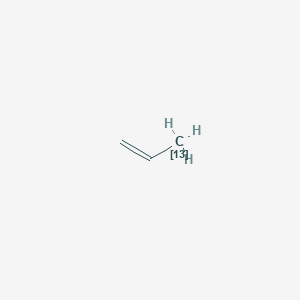

![Anthracene, 9-[[(4-methylphenyl)thio]methyl]-](/img/structure/B11944104.png)
